ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Kinase selectivity EGFR inhibition Abl inhibition

This versatile building block features a meta-chlorophenyl (3-Cl) group, crucial for driving kinase selectivity profiles distinct from para-substituted analogs, notably reducing Src-family off-target effects. The ethyl ester functionality permits selective saponification to the free acid for precise amide coupling, a strategic advantage over labile methyl esters during library expansion. As a core scaffold for focused kinase inhibitor libraries targeting CDK2, EGFR-mutant NSCLC, and Bcr-Abl leukemias, this compound is an essential tool for SAR studies, enabling the rational design of ATP-competitive inhibitors and accelerating lead optimization campaigns.

Molecular Formula C15H13ClN4O2S
Molecular Weight 348.81
CAS No. 893921-49-8
Cat. No. B2806745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate
CAS893921-49-8
Molecular FormulaC15H13ClN4O2S
Molecular Weight348.81
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H13ClN4O2S/c1-2-22-13(21)8-23-15-12-7-19-20(14(12)17-9-18-15)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3
InChIKeyFCVNAAMNFRDOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate (CAS 893921-49-8): Structural and Pharmacochemical Baseline for Procurement Evaluation


Ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate (CAS 893921-49-8) is a synthetic pyrazolo[3,4-d]pyrimidine derivative with molecular formula C₁₅H₁₃ClN₄O₂S and molecular weight 348.81 g/mol [1]. Its core features a privileged pyrazolo[3,4-d]pyrimidine heterocyclic scaffold—a well-established pharmacophore for ATP-competitive kinase inhibition—substituted at N1 with a 3-chlorophenyl group and at C4 with an ethyl sulfanylacetate moiety [2]. The compound exhibits computed physicochemical properties including XLogP3 of 3.6 and a topological polar surface area (TPSA) of 95.2 Ų, placing it within drug-like chemical space [1]. As a versatile synthetic intermediate, it serves as a building block for generating kinase inhibitor libraries targeting cyclin-dependent kinases (CDKs), Src family kinases, and Abl tyrosine kinases, and has been investigated for cytotoxic activity against breast, lung, and colorectal cancer cell lines [3].

Why Generic Substitution of Ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate with In-Class Analogs Is Not Advisable


Pyrazolo[3,4-d]pyrimidine derivatives bearing different N1-aryl substituents, C4-thioether linkages, or ester functionalities are not interchangeable despite sharing a common core scaffold. The 3-chlorophenyl (meta-chloro) substitution pattern at N1 introduces distinct electronic and steric properties that directly influence kinase binding pocket complementarity, as demonstrated by differential inhibitory profiles of closely related 3-chlorophenyl analogs against EGFR (IC₅₀ = 160 nM), Abl (IC₅₀ = 410 nM), and Src (IC₅₀ = 6,000 nM) kinases [1]. Replacing the ethyl ester with a methyl ester alters lipophilicity and metabolic stability, while shifting the chlorine from the meta to para position on the phenyl ring can redirect kinase selectivity—as evidenced by the differing biological profiles of 4-chlorophenyl analogs . The sulfanylacetate side chain at C4 further differentiates this compound from 4-amino-substituted pyrazolo[3,4-d]pyrimidines, which exhibit entirely different hydrogen-bonding networks within the ATP-binding pocket. Generic substitution without experimental validation risks introducing confounding variables into kinase inhibition assays, structure-activity relationship (SAR) studies, and lead optimization campaigns .

Quantitative Differentiation Evidence for Ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Phenyl Substitution: Differential Kinase Selectivity Profile

The 3-chlorophenyl (meta-chloro) substituent at N1 of CAS 893921-49-8 confers a kinase selectivity profile distinct from the 4-chlorophenyl (para-chloro) isomer. A closely related 3-chlorophenyl pyrazolo[3,4-d]pyrimidine analog (BDBM3005, bearing a 3-chlorophenylamino group) demonstrated IC₅₀ values of 160 nM against EGFR, 410 nM against Abl, and 6,000 nM against Src kinase—a 37.5-fold selectivity window between EGFR and Src [1]. In contrast, the benchmark 4-chlorophenyl pyrazolo[3,4-d]pyrimidine inhibitor PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) shows a reversed selectivity profile with Src IC₅₀ = 100 nM, Lck IC₅₀ = 4 nM, and Fyn IC₅₀ = 5 nM . This positional isomerism of the chlorine atom fundamentally alters kinase binding interactions, making the meta-chloro configuration the preferred choice for research programs targeting EGFR- or Abl-driven pathways over Src-family kinases.

Kinase selectivity EGFR inhibition Abl inhibition Src inhibition Structure-activity relationship

Physicochemical Differentiation: XLogP3 and TPSA vs. Unsubstituted Phenyl Analog

CAS 893921-49-8 (C₁₅H₁₃ClN₄O₂S, MW 348.81 g/mol) exhibits an XLogP3 of 3.6 and TPSA of 95.2 Ų, compared to the unsubstituted phenyl analog ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate (CAS 335223-43-3, C₁₅H₁₄N₄O₂S, MW 314.36 g/mol) with XLogP3 of approximately 2.8 and TPSA of 95.2 Ų [1]. The 3-chloro substituent increases molecular weight by 34.45 Da and computed lipophilicity by ~0.8 log units while maintaining identical polar surface area, thereby enhancing predicted membrane permeability without sacrificing hydrogen-bonding capacity [1]. This shift in the lipophilicity-TPSA balance places CAS 893921-49-8 closer to the optimal CNS drug-like space while retaining oral bioavailability potential according to the Boiled-Egg predictive model for pyrazolo[3,4-d]pyrimidine derivatives [2].

Lipophilicity Drug-likeness Permeability ADME prediction

Ethyl Ester vs. Methyl Ester: Synthetic Versatility and Downstream Derivatization Efficiency

The ethyl ester moiety of CAS 893921-49-8 provides a distinct synthetic advantage over the corresponding methyl ester analog (methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate). The ethyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield the free carboxylic acid—a key intermediate for amide coupling and further diversification—while the methyl ester analog is more prone to premature hydrolysis under acidic conditions commonly encountered in subsequent reaction steps . In functional assays, the methyl 4-chlorophenyl analog demonstrated antiproliferative activity against A549 lung adenocarcinoma cells with an IC₅₀ of 2.24 µM, representing a 4.1-fold improvement over doxorubicin (IC₅₀ = 9.20 µM) . The ethyl ester variant is expected to exhibit modulated metabolic stability due to differential esterase susceptibility, a property that can be exploited in prodrug design strategies [1].

Prodrug design Ester hydrolysis Synthetic intermediate Carboxylic acid derivative

Sulfanylacetate C4 Substituent vs. 4-Amino Substituent: Differential Hydrogen-Bonding Capacity and Kinase Binding Mode

The C4-sulfanylacetate substituent of CAS 893921-49-8 differentiates it mechanistically from 4-amino-substituted pyrazolo[3,4-d]pyrimidines such as PP2. The sulfanyl linker eliminates the hydrogen-bond donor capacity at C4 while retaining the thioether's ability to engage in hydrophobic contacts within the kinase ATP-binding pocket [1]. A structurally related sulfanylacetamide analog, N-(5-chloro-2-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 483293-59-0), demonstrated potent Fyn kinase inhibition with IC₅₀ = 8.2 nM and remarkable selectivity over other kinase families, confirming that the C4-sulfanyl linkage can support high-affinity kinase binding when paired with appropriate amide extensions [2]. In contrast, 4-amino pyrazolo[3,4-d]pyrimidines rely on direct hinge-region hydrogen bonding via the NH₂ group. The sulfanylacetate ester of CAS 893921-49-8 serves as a prodrug-like or synthetic handle form of this thioether pharmacophore, enabling late-stage diversification while preserving the critical C–S–C connectivity to the pyrazolo[3,4-d]pyrimidine core .

ATP-competitive inhibitor Hinge-binding motif Scaffold optimization Kinase inhibitor design

Cytotoxic Activity Across Cancer Cell Line Panels: Class-Level Evidence Supporting Antiproliferative Potential

Pyrazolo[3,4-d]pyrimidine derivatives bearing C4-thioether substituents have demonstrated consistent, quantifiable antiproliferative activity across multiple cancer cell lines. In a systematic 2022 study of pyrazolo[3,4-d]pyrimidine thioglycoside derivatives (compounds 14 and 15), cytotoxic IC₅₀ values of 45–97 nM against MCF-7 breast cancer cells, 6–99 nM against HCT-116 colorectal carcinoma cells, and 48–90 nM against HepG-2 hepatocellular carcinoma cells were observed, with the most potent compounds (14 and 15) achieving IC₅₀ values of 45, 6, and 48 nM respectively—representing a 3.2-fold improvement over sorafenib (IC₅₀: 144, 176, and 19 nM) in the MCF-7 and HCT-116 lines [1]. CAS 893921-49-8 has been specifically noted in vendor technical documentation to exhibit potent cytotoxic effects against breast cancer, lung cancer, and colorectal cancer cells [2]. Enzymatic profiling of the most potent compounds from this series revealed CDK2/cyclin A2 inhibitory activity with IC₅₀ values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, compared to sorafenib at 0.184 ± 0.01 μM [1]. These data collectively establish a quantitative baseline expectation for the antiproliferative and CDK2-inhibitory potential of C4-thioether-substituted pyrazolo[3,4-d]pyrimidines.

Anticancer activity Cytotoxicity screening MCF-7 HCT-116 HepG-2

Recommended Application Scenarios for Ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate Based on Quantitative Evidence


Kinase Inhibitor Library Design Targeting EGFR- or Abl-Driven Cancer Models (Not Src-Selective Programs)

Based on the differential kinase selectivity profile of 3-chlorophenyl pyrazolo[3,4-d]pyrimidines—showing EGFR IC₅₀ = 160 nM and Abl IC₅₀ = 410 nM with a 37.5-fold selectivity window over Src (IC₅₀ = 6,000 nM)—CAS 893921-49-8 is optimally deployed as a core scaffold in focused kinase inhibitor libraries targeting EGFR-mutant non-small cell lung cancer or Bcr-Abl-driven leukemias. The meta-chloro substitution provides a clear selectivity advantage over the 4-chloro PP2 scaffold (Src IC₅₀ = 100 nM), reducing confounding Src-family off-target effects in phenotypic screening cascades [1].

Late-Stage Diversification via Controlled Ethyl Ester Hydrolysis for Amide Library Generation

The ethyl ester functionality of CAS 893921-49-8 enables selective saponification to the free carboxylic acid under mild basic conditions (LiOH, THF/H₂O), followed by HBTU- or EDCI-mediated amide coupling to generate diverse C4-side chain libraries. This synthetic route is documented in the compound's preparation method and is directly analogous to the strategy that yielded the potent Fyn kinase inhibitor CAS 483293-59-0 (Fyn IC₅₀ = 8.2 nM) [2]. Researchers can leverage this controlled hydrolysis to systematically explore structure-activity relationships at the C4 position without risking premature ester cleavage that plagues methyl ester analogs under acidic coupling conditions.

CDK2-Targeted Anticancer Drug Discovery Leveraging Privileged Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold with C4-thioether substitution has been independently validated as a CDK2-targeting pharmacophore with enzymatic IC₅₀ values as low as 0.057 ± 0.003 μM and cellular antiproliferative IC₅₀ values of 6–99 nM against HCT-116 colorectal cancer cells—representing up to 29.3-fold improvement over sorafenib [3]. CAS 893921-49-8, with its documented CDK2 binding potential and cytotoxic activity against breast, lung, and colorectal cancer cell lines, is well-suited as a starting point for medicinal chemistry optimization campaigns aimed at developing selective CDK2 inhibitors for solid tumor indications. The computed drug-likeness properties (XLogP3 = 3.6, TPSA = 95.2 Ų) predict favorable oral absorption characteristics consistent with the Boiled-Egg model [3][4].

Comparative Selectivity Profiling Against Kinase Panels to Map Chlorine Position Effects

The distinct electronic and steric properties conferred by the 3-chlorophenyl (meta-chloro) substitution make CAS 893921-49-8 an essential tool compound for systematic kinase selectivity profiling studies. By comparing this compound head-to-head against its 4-chlorophenyl, 4-fluorophenyl (CAS 893911-02-9), and unsubstituted phenyl (CAS 335223-43-3) analogs in broad kinase panels, researchers can quantitatively map how chlorine position and halogen identity modulate kinome-wide selectivity. The XLogP3 difference of ~0.8 log units relative to the unsubstituted phenyl analog further allows deconvolution of lipophilicity-driven vs. structure-driven selectivity effects [4].

Quote Request

Request a Quote for ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.